Cas no 1178054-55-1 (2-Chloro-5-(pyridin-3-yl)benzoic acid)

2-Chloro-5-(pyridin-3-yl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2-chloro-5-(pyridin-3-yl)benzoic acid
- 2-Chloro-5-(pyridin-3-yl)benzoic acid
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- インチ: 1S/C12H8ClNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16)
- InChIKey: KJRJZWBWVJWKAI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)O)C1C=NC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- XLogP3: 2.6
- トポロジー分子極性表面積: 50.2
2-Chloro-5-(pyridin-3-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085825-1.0g |
2-chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1085825-10g |
2-chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Alichem | A013026535-250mg |
2-Chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 97% | 250mg |
$499.20 | 2023-09-04 | |
Alichem | A013026535-1g |
2-Chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 97% | 1g |
$1564.50 | 2023-09-04 | |
Enamine | EN300-1085825-5g |
2-chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1085825-0.5g |
2-chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1085825-2.5g |
2-chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1085825-10.0g |
2-chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1085825-0.1g |
2-chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1085825-0.25g |
2-chloro-5-(pyridin-3-yl)benzoic acid |
1178054-55-1 | 95% | 0.25g |
$840.0 | 2023-10-27 |
2-Chloro-5-(pyridin-3-yl)benzoic acid 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
2-Chloro-5-(pyridin-3-yl)benzoic acidに関する追加情報
2-Chloro-5-(pyridin-3-yl)benzoic Acid: A Comprehensive Overview
2-Chloro-5-(pyridin-3-yl)benzoic acid, also known by its CAS number 1178054-55-1, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a pyridine ring and a chlorine substituent. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of 2-Chloro-5-(pyridin-3-yl)benzoic acid typically involves multi-step organic reactions, often utilizing coupling agents and catalytic systems to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing scalability. This has made the compound more accessible for research and industrial applications.
In terms of pharmacological applications, 2-Chloro-5-(pyridin-3-yl)benzoic acid has shown promise as a lead compound in drug discovery. Studies have demonstrated its potential as an anti-inflammatory agent, with research indicating that it may inhibit key enzymes involved in inflammatory pathways. Additionally, its ability to modulate receptor activity has led to investigations into its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The electronic properties of 2-Chloro-5-(pyridin-3-yl)benzoic acid make it an interesting candidate for use in organic electronics. Its conjugated system allows for efficient charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have explored its integration into polymer blends to enhance device performance, showcasing its potential in next-generation electronic materials.
In the context of environmental chemistry, 2-Chloro-5-(pyridin-3-yl)benzoic acid has been studied for its biodegradation properties. Research indicates that under specific microbial conditions, the compound can undergo enzymatic cleavage, reducing its environmental footprint. This has implications for its use in sustainable chemical processes and green chemistry initiatives.
The structural versatility of 2-Chloro-5-(pyridin-3-yl)benzoic acid also lends itself to further functionalization. By modifying the pyridine or chlorine substituents, chemists can tailor the compound's properties for specific applications. For instance, introducing electron-withdrawing groups can enhance its stability or reactivity, while alternative substitutions may alter its solubility or bioavailability.
In conclusion, 2-Chloro-5-(pyridin-3-yL)benzoic acid, with its CAS number 1178054_55_1, stands as a multifaceted compound with broad applicability across diverse scientific domains. Its continued exploration will undoubtedly yield new insights and innovations, solidifying its role as a key molecule in modern chemistry.
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